molecular formula C16H17N3OS2 B3130537 4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 343375-90-6

4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No. B3130537
CAS RN: 343375-90-6
M. Wt: 331.5 g/mol
InChI Key: HVACUGYQMUTBDJ-UHFFFAOYSA-N
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Description

4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H17N3OS2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Triazole Derivatives and Patent Trends

The class of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, including compounds like 4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole, have shown a wide range of biological activities due to their structural versatility. These activities include anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others. The significant interest in these compounds is reflected in a surge of patents aiming to develop new synthetic methods and evaluate the biological activities of novel triazole derivatives. The exploration of triazoles' potential against new diseases and resistant bacterial strains is a priority, emphasizing the need for innovative approaches in drug discovery and development (Ferreira et al., 2013).

Physico-Chemical Properties and Applications

The synthesis and investigation of 1,2,4-triazole derivatives, such as this compound, have been a subject of extensive study due to their applications beyond pharmaceuticals. These compounds are noted for their utilization in various fields, including engineering, metallurgy, agriculture, and as components in optical materials, photosensitizers, antioxidants, and corrosion inhibitors. Their low toxicity enhances their appeal for diverse applications (Parchenko, 2019).

Biologically Active 1,2,4-Triazole Derivatives

Recent studies have underscored the biological significance of 1,2,4-triazoles, highlighting their antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. The research on 1,2,4-triazole derivatives reveals a promising avenue for the development of novel therapeutic agents. The systematic study of these compounds' biological activities has been instrumental in identifying new candidates for drug development, showcasing the importance of 1,2,4-triazoles in medicinal chemistry (Ohloblina, 2022).

Industrial and Analytical Applications

The wide-ranging utility of 1,2,4-triazole derivatives in industrial and analytical applications is noteworthy. These compounds serve as essential raw materials in the fine organic synthesis industry, contributing to the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their role in producing analytical and flotation reagents, heat-resistant polymers, and products with fluorescent properties demonstrates the versatility and industrial significance of triazole derivatives (Nazarov et al., 2021).

properties

IUPAC Name

4-methyl-3-[3-[(4-methylphenyl)methoxy]thiophen-2-yl]-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-11-4-6-12(7-5-11)10-20-13-8-9-22-14(13)15-17-18-16(21-3)19(15)2/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVACUGYQMUTBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(SC=C2)C3=NN=C(N3C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130052
Record name 4-Methyl-3-[3-[(4-methylphenyl)methoxy]-2-thienyl]-5-(methylthio)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343375-90-6
Record name 4-Methyl-3-[3-[(4-methylphenyl)methoxy]-2-thienyl]-5-(methylthio)-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343375-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-[3-[(4-methylphenyl)methoxy]-2-thienyl]-5-(methylthio)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
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4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
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4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
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4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
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4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole
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4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole

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